Enantiomer-Dependent Target Engagement: (S) vs. (R) Configuration in hNET Inhibition
In the structurally cognate 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol series, the (S)-configured eutomer (compound 13, WAY-260022) achieves an hNET uptake IC₅₀ of 140 ± 31 nM, whereas the (R)-configured distomer (13R) produces only 22% inhibition of hNET at a 7-fold higher concentration (1 µM). The racemate (13Rac) yields an intermediate IC₅₀ of 203 ± 105 nM, confirming that enantiomeric purity directly governs pharmacological potency . The (S)-enantiomer of the free amino alcohol building block is the required precursor for synthesizing the eutomeric form of this pharmacophore class.
| Evidence Dimension | hNET uptake inhibition (functional assay) |
|---|---|
| Target Compound Data | (S)-enantiomer core: hNET IC₅₀ = 140 ± 31 nM (as the cyclohexanol derivative 13) |
| Comparator Or Baseline | (R)-enantiomer core: 22% inhibition at 1 µM; Racemate: IC₅₀ = 203 ± 105 nM |
| Quantified Difference | >7-fold loss of potency for the (R)-enantiomer vs. (S); racemate ~1.45-fold less potent than (S) |
| Conditions | MDCK-Net6 cells stably transfected with hNET; uptake inhibition assay; data are mean ± SD of ≥3 independent experiments performed in triplicate |
Why This Matters
Procuring the (R)-enantiomer or racemate instead of the pure (S)-enantiomer precludes access to the active eutomer in NET inhibitor programs and necessitates costly chiral resolution or enantioselective re-synthesis.
- [1] Gavrin, L. K.; Mahaney, P. E.; Jenkins, D.; et al. Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter. ACS Med. Chem. Lett. 2010, 1 (3), 91–95. doi:10.1021/ml100009p. Table 3 and Supporting Information. View Source
